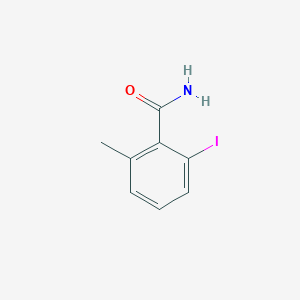
2-Iodo-6-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-methylbenzamide is an organic compound with the molecular formula C8H8INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the second position and a methyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methylbenzamide typically involves the iodination of 6-methylbenzamide. One common method is the C-H iodination of aromatic amides using iodine (I2) in the presence of a catalyst such as cobalt(II) acetate (Co(OAc)2) and a base like potassium trifluoromethanesulfonate (KOTf). The reaction is carried out in a solvent such as dichloroethane (DCE) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-6-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-6-methylbenzamide.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Iodo-6-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom’s electron-withdrawing properties enhance the compound’s ability to form stable interactions with proteins and other biomolecules . Additionally, its aromatic structure allows for π-π stacking interactions, further stabilizing these complexes.
Comparaison Avec Des Composés Similaires
2-Iodo-N-methylbenzamide: Similar in structure but with a methyl group on the nitrogen atom instead of the benzene ring.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of iodine and methyl groups.
3-Acetoxy-2-methylbenzamide: Features an acetoxy group in place of the iodine atom.
Uniqueness: 2-Iodo-6-methylbenzamide is unique due to the presence of both an iodine atom and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry. Its ability to participate in a wide range of reactions and form stable complexes with biological molecules sets it apart from other benzamide derivatives.
Propriétés
Formule moléculaire |
C8H8INO |
|---|---|
Poids moléculaire |
261.06 g/mol |
Nom IUPAC |
2-iodo-6-methylbenzamide |
InChI |
InChI=1S/C8H8INO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) |
Clé InChI |
NTNHZUGQVBGQQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



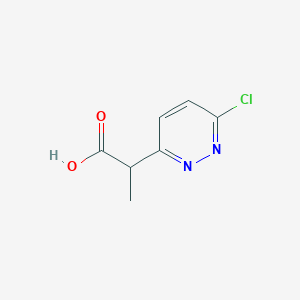

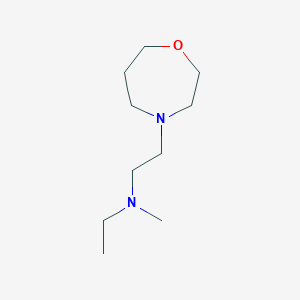

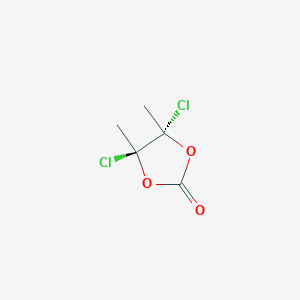
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)


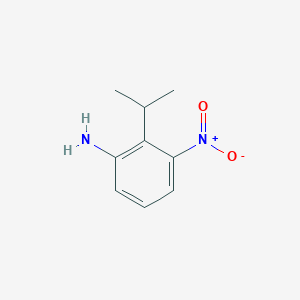


![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)

